Cas no 1101550-83-7 (3-Amino-2-mercaptobenzonitrile)
3-Amino-2-mercaptobenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-2-mercaptobenzonitrile
- 3-Amino-2-sulfanylbenzonitrile
- DB-348029
- DTXSID80572174
- EN300-6229943
- 1101550-83-7
-
- Inchi: 1S/C7H6N2S/c8-4-5-2-1-3-6(9)7(5)10/h1-3,10H,9H2
- InChI Key: RJZMTFLCAHHLFQ-UHFFFAOYSA-N
- SMILES: SC1C(C#N)=CC=CC=1N
Computed Properties
- Exact Mass: 150.02516937g/mol
- Monoisotopic Mass: 150.02516937g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 50.8Ų
3-Amino-2-mercaptobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P01DPMH-50mg |
3-amino-2-sulfanylbenzonitrile |
1101550-83-7 | 95% | 50mg |
$672.00 | 2023-12-26 | |
| 1PlusChem | 1P01DPMH-100mg |
3-amino-2-sulfanylbenzonitrile |
1101550-83-7 | 95% | 100mg |
$858.00 | 2023-12-26 | |
| 1PlusChem | 1P01DPMH-250mg |
3-amino-2-sulfanylbenzonitrile |
1101550-83-7 | 95% | 250mg |
$1199.00 | 2023-12-26 | |
| 1PlusChem | 1P01DPMH-500mg |
3-amino-2-sulfanylbenzonitrile |
1101550-83-7 | 95% | 500mg |
$1853.00 | 2023-12-26 | |
| 1PlusChem | 1P01DPMH-1g |
3-amino-2-sulfanylbenzonitrile |
1101550-83-7 | 95% | 1g |
$2358.00 | 2023-12-26 | |
| 1PlusChem | 1P01DPMH-2.5g |
3-amino-2-sulfanylbenzonitrile |
1101550-83-7 | 95% | 2.5g |
$4563.00 | 2023-12-26 | |
| 1PlusChem | 1P01DPMH-5g |
3-amino-2-sulfanylbenzonitrile |
1101550-83-7 | 95% | 5g |
$6721.00 | 2023-12-26 | |
| 1PlusChem | 1P01DPMH-10g |
3-amino-2-sulfanylbenzonitrile |
1101550-83-7 | 95% | 10g |
$9935.00 | 2023-12-26 | |
| Enamine | EN300-6229943-0.05g |
3-amino-2-sulfanylbenzonitrile |
1101550-83-7 | 95% | 0.05g |
$493.0 | 2023-05-24 | |
| Enamine | EN300-6229943-0.1g |
3-amino-2-sulfanylbenzonitrile |
1101550-83-7 | 95% | 0.1g |
$644.0 | 2023-05-24 |
3-Amino-2-mercaptobenzonitrile Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 3-Amino-2-mercaptobenzonitrile
3-Amino-2-Mercaptobenzonitrile: A Comprehensive Overview
The compound 3-Amino-2-Mercaptobenzonitrile (CAS No. 1101550-83-7) is a fascinating molecule with a unique combination of functional groups that make it highly versatile in various chemical and biological applications. This compound, also referred to as 3-aminothiobenzonitrile, has garnered significant attention in recent years due to its potential in drug discovery, materials science, and environmental chemistry. Its structure, which includes an amino group (-NH₂), a mercapto group (-SH), and a nitrile group (-CN), provides a platform for diverse reactivity and functionality.
Recent studies have highlighted the importance of 3-Amino-2-Mercaptobenzonitrile in the development of novel therapeutic agents. Researchers have explored its ability to act as a precursor for the synthesis of bioactive compounds, particularly in the field of oncology. The molecule's sulfur-containing mercapto group plays a crucial role in its ability to coordinate with metal ions, making it a promising candidate for the design of metallo-drugs. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent anti-cancer activity by targeting specific oncogenic pathways.
In addition to its pharmaceutical applications, 3-Amino-2-Mercaptobenzonitrile has found utility in materials science. Its nitrile group can undergo various transformations, such as hydrolysis to carboxylic acids or reduction to amines, enabling the synthesis of high-performance polymers and coatings. A 2022 research article in *Advanced Materials* reported that polymers derived from this compound exhibit exceptional thermal stability and mechanical properties, making them suitable for use in aerospace and electronics industries.
The synthesis of 3-Amino-2-Mercaptobenzonitrile involves multi-step processes that require precise control over reaction conditions. Traditional methods often involve the condensation of aminothiophenol with appropriate nitriles under acidic or basic conditions. However, recent advancements have introduced more efficient routes, such as microwave-assisted synthesis and catalytic methods, which significantly reduce reaction times and improve yields. These innovations have made the compound more accessible for large-scale production and research purposes.
From an environmental perspective, 3-Amino-2-Mercaptobenzonitrile has shown potential as a remediation agent for industrial pollutants. Its thiol group enables it to form stable complexes with heavy metals, facilitating their removal from contaminated water sources. A 2021 study in *Environmental Science & Technology* highlighted its effectiveness in removing lead (Pb²⁺) and cadmium (Cd²⁺) ions from aqueous solutions, offering a sustainable solution for water treatment.
Furthermore, the compound's unique electronic properties make it an attractive candidate for use in electronic devices. Its ability to undergo redox reactions allows it to serve as an active material in batteries and supercapacitors. Recent research has focused on integrating this compound into graphene-based composites to enhance their electrical conductivity and energy storage capabilities.
In conclusion, 3-Amino-2-Mercaptobenzonitrile (CAS No. 1101550-83-7) is a multifaceted compound with applications spanning pharmaceuticals, materials science, environmental chemistry, and electronics. Its functional groups provide a rich platform for innovation, while recent advancements in synthesis and application have underscored its potential as a key molecule in modern chemistry. As research continues to uncover new uses for this compound, its role in shaping future technologies is expected to grow significantly.
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